3-(Methyl(4-methylquinolin-2-yl)amino)propan-1-ol
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Overview
Description
3-(Methyl(4-methylquinolin-2-yl)amino)propan-1-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methyl(4-methylquinolin-2-yl)amino)propan-1-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the quinoline ring through alkylation reactions.
Amination: The amino group is introduced via nucleophilic substitution reactions.
Attachment of the Propanol Group: The final step involves the attachment of the propanol group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Methyl(4-methylquinolin-2-yl)amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
3-(Methyl(4-methylquinolin-2-yl)amino)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Methyl(4-methylquinolin-2-yl)amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms . Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of pharmaceuticals.
3-(6-Chloro-4-phenylquinazolin-2-yl)amino)propan-1-ol: Another quinoline derivative with potential biological activities.
Uniqueness
3-(Methyl(4-methylquinolin-2-yl)amino)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-[methyl-(4-methylquinolin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C14H18N2O/c1-11-10-14(16(2)8-5-9-17)15-13-7-4-3-6-12(11)13/h3-4,6-7,10,17H,5,8-9H2,1-2H3 |
InChI Key |
PJCOANYCWSXZLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N(C)CCCO |
Origin of Product |
United States |
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